molecular formula C8H7N3O3 B14164039 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-

Cat. No.: B14164039
M. Wt: 193.16 g/mol
InChI Key: DUZIVGRVVWPCSE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolopyridine derivatives . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- undergoes various chemical reactions, including:

Major products formed from these reactions include substituted pyrrolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

3-amino-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c9-5-4-3(12)1-2-10-7(4)11-6(5)8(13)14/h1-2H,9H2,(H,13,14)(H2,10,11,12)

InChI Key

DUZIVGRVVWPCSE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)N

Origin of Product

United States

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